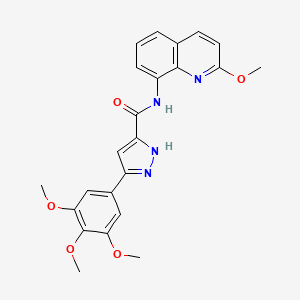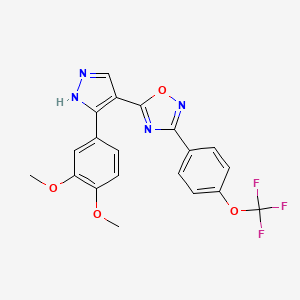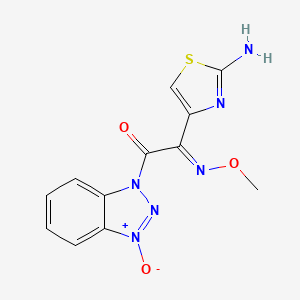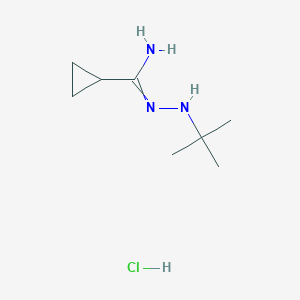
N-(2-methoxyquinolin-8-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyquinolin-8-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline ring, a pyrazole ring, and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyquinolin-8-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Coupling Reactions: The final step involves coupling the quinoline and pyrazole intermediates through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyquinolin-8-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form hydroxyl groups or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the quinoline or pyrazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products Formed
Oxidation: Formation of quinoline N-oxide or pyrazole N-oxide derivatives.
Reduction: Formation of dihydroquinoline or dihydropyrazole derivatives.
Substitution: Formation of various substituted quinoline or pyrazole derivatives.
Scientific Research Applications
N-(2-methoxyquinolin-8-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and signaling pathways.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: Studied for its interactions with various biological targets, including proteins and nucleic acids.
Industrial Applications: Potential use as a catalyst or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-methoxyquinolin-8-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyquinolin-8-yl)-3-phenyl-1H-pyrazole-5-carboxamide: Lacks the trimethoxyphenyl group, resulting in different chemical reactivity and biological activity.
N-(2-hydroxyquinolin-8-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and interaction with biological targets.
N-(2-methoxyquinolin-8-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carboxamide: Lacks one methoxy group, leading to differences in electronic properties and reactivity.
Uniqueness
N-(2-methoxyquinolin-8-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide is unique due to its combination of methoxy groups and the specific arrangement of the quinoline and pyrazole rings
Properties
Molecular Formula |
C23H22N4O5 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
N-(2-methoxyquinolin-8-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H22N4O5/c1-29-18-10-14(11-19(30-2)22(18)32-4)16-12-17(27-26-16)23(28)24-15-7-5-6-13-8-9-20(31-3)25-21(13)15/h5-12H,1-4H3,(H,24,28)(H,26,27) |
InChI Key |
UQULXVFJSJZNCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=CC=C2NC(=O)C3=CC(=NN3)C4=CC(=C(C(=C4)OC)OC)OC)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106921.png)
![(2R,3R,4S,5R)-5-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14106936.png)
![1-(3-Ethoxyphenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106939.png)
![5-(4-chlorophenyl)-4-{[(3,4-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B14106947.png)

![8-[(4-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione](/img/structure/B14106960.png)
![N-cyclohexyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14106965.png)
![2-(15N)azanyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14106972.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14106984.png)
![1-[3-(Benzyloxy)phenyl]-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106991.png)
![3-benzyl-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106999.png)
![N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14107004.png)
